3-Fluoro-4-pyrrolidinobenzoic acid
Overview
Description
3-Fluoro-4-pyrrolidinobenzoic acid: is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a pyrrolidine ring at the fourth position
Mechanism of Action
- The primary target of 3-Fluoro-4-pyrrolidinobenzoic acid is the protein superoxide dismutase [mn] , which is localized in the mitochondria . Superoxide dismutase plays a crucial role in protecting cells from oxidative stress by catalyzing the conversion of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂).
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 3-Fluoro-4-pyrrolidinobenzoic acid involves the Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-pyrrolidinobenzoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-4-pyrrolidinobenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
3-Fluorobenzoic acid: Similar structure but lacks the pyrrolidine ring.
4-Pyrrolidinobenzoic acid: Similar structure but lacks the fluorine atom.
3-Chloro-4-pyrrolidinobenzoic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 3-Fluoro-4-pyrrolidinobenzoic acid is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the pyrrolidine ring increases its solubility and bioavailability .
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJLYBFMBIXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021243-16-2 | |
Record name | 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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